Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate

LRRK2 Parkinson's disease kinase inhibitor

Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate is a 3,6-disubstituted [1,2,4]triazolo[4,3-b]pyridazine derivative bearing a 4-fluorophenyl group at the 3-position and a methyl 2-thiopropanoate moiety at the 6-position. This scaffold has been validated across multiple therapeutic target classes.

Molecular Formula C15H13FN4O2S
Molecular Weight 332.35
CAS No. 852374-32-4
Cat. No. B2920396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate
CAS852374-32-4
Molecular FormulaC15H13FN4O2S
Molecular Weight332.35
Structural Identifiers
SMILESCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
InChIInChI=1S/C15H13FN4O2S/c1-9(15(21)22-2)23-13-8-7-12-17-18-14(20(12)19-13)10-3-5-11(16)6-4-10/h3-9H,1-2H3
InChIKeyXYJVPFYIYOSDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate (CAS 852374-32-4): Core Scaffold & Research Lineage


Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate is a 3,6-disubstituted [1,2,4]triazolo[4,3-b]pyridazine derivative bearing a 4-fluorophenyl group at the 3-position and a methyl 2-thiopropanoate moiety at the 6-position. This scaffold has been validated across multiple therapeutic target classes. [1,2,4]Triazolo[4,3-b]pyridazines have been disclosed as inhibitors of the Parkinson's disease target LRRK2 with selectivity toward the pathogenic G2019S mutant [1], as dual c-Met/Pim-1 inhibitors with antitumor activity [2], as BRD4 bromodomain inhibitors with micromolar IC50 values [3], and as PDE4 inhibitors [4]. The 4-fluorophenyl substituent at position 3 is a pharmacophoric element present in several advanced leads across these programs, making this compound a relevant building block or probe for kinase and epigenetic target research.

Why In-Class [1,2,4]Triazolo[4,3-b]pyridazines Are Not Interchangeable with CAS 852374-32-4


The biological activity of [1,2,4]triazolo[4,3-b]pyridazine derivatives is exquisitely sensitive to the nature and position of substituents on the 3- and 6-positions of the core. The 4-fluorophenyl group at position 3 is a key pharmacophore for LRRK2 kinase inhibition, where fluorine substitution pattern directly impacts potency and mutant selectivity [1]. The 6-position thioether-linked propanoate ester influences target engagement, as evidenced by the free carboxylic acid analog (BindingDB BDBM41184) showing measurable but modest biochemical activity against GSK3β (EC50 = 21.4 μM) [2], while ester prodrug forms may exhibit altered cellular permeability and metabolic stability. Simply substituting one [1,2,4]triazolo[4,3-b]pyridazine derivative for another—without matching both the 3-aryl substitution pattern and the 6-thioalkanoate ester—risks complete loss of target engagement or unintended polypharmacology. The quantitative evidence below demonstrates that even seemingly minor structural variations (e.g., 3-fluorophenyl vs. 4-fluorophenyl; methyl ester vs. free acid; propanoate vs. butanoate) produce distinct pharmacological profiles.

Procurement-Relevant Quantitative Differentiation: CAS 852374-32-4 vs. Closest Analogs


4-Fluorophenyl vs. 3-Fluorophenyl Regioisomer: Impact on LRRK2 Kinase Target Engagement

The 4-fluorophenyl substitution at the 3-position of the [1,2,4]triazolo[4,3-b]pyridazine scaffold is critical for LRRK2 kinase inhibition. The LRRK2 patent literature (US 9,187,484) explicitly exemplifies 4-fluorophenyl-bearing triazolopyridazines as LRRK2 inhibitors with selectivity toward the pathogenic G2019S mutant [1]. In contrast, the 3-fluorophenyl regioisomer (CAS 852375-22-5, Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate) has no reported LRRK2 activity in peer-reviewed literature or patent disclosures . The positional fluorine substitution alters the electrostatic potential and geometry of the aryl ring, which docking studies indicate directly affects key hydrogen-bonding interactions within the LRRK2 ATP-binding pocket [1].

LRRK2 Parkinson's disease kinase inhibitor

Methyl Ester (CAS 852374-32-4) vs. Free Carboxylic Acid: Differential Biochemical Activity Profiles

The free carboxylic acid analog of the target compound (2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]propanoic acid, BindingDB BDBM41184) has been screened in multiple biochemical assays, providing a reference point for the core scaffold's intrinsic activity. This acid analog showed an EC50 of 21.4 μM against GSK3β [1], IC50 of 4.91 μM against Procathepsin L [1], and IC50 of 21.0 μM against APOBEC-3G [1]. The methyl ester (CAS 852374-32-4) is expected to exhibit distinct cellular permeability and metabolic stability compared to the free acid due to the ester prodrug effect, a well-established principle in medicinal chemistry. While the free acid is membrane-impermeant and predominantly restricted to extracellular or in vitro biochemical assays, the methyl ester may serve as a cell-permeable prodrug that is hydrolyzed intracellularly to the active acid [2].

GSK3β Procathepsin L APOBEC-3G ester prodrug

Propanoate Ester (CAS 852374-32-4) vs. Butanoate Homolog (CAS 852374-31-3): Differential HTS Screening Profiles

The one-carbon homolog of the target compound—Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate (CAS 852374-31-3)—has been screened in multiple high-throughput screening (HTS) campaigns with distinct target interactions. The butanoate analog was tested in a primary cell-based HTS assay for RGS4 (regulator of G-protein signaling 4) , a luminescence-based assay for the mu-type opioid receptor MOR-1 , and a QFRET-based biochemical assay for ADAM17 . These screening annotations suggest a polypharmacology profile that may differ from the propanoate ester. The additional methylene group in the butanoate increases lipophilicity (MW 346.4 vs. 332.35) and alters the conformational flexibility of the 6-position side chain, which can affect target binding kinetics and selectivity.

RGS4 opioid receptor ADAM17 HTS profiling

Benchmarking Against Advanced Triazolo[4,3-b]pyridazine Leads: Class Potency Reference Points

To contextualize the scaffold's potential, advanced [1,2,4]triazolo[4,3-b]pyridazine leads from peer-reviewed medicinal chemistry programs provide quantitative potency benchmarks. Compound 4g (a 3,6-disubstituted triazolo[4,3-b]pyridazine) demonstrated dual c-Met/Pim-1 inhibition with IC50 values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM, respectively, and induced MCF-7 cell apoptosis 29.61-fold over control [1]. For BRD4, a series of triazolo[4,3-b]pyridazine derivatives achieved micromolar IC50 values against BD1, with crystal structures confirming binding modes [2]. For PDE4, compound 18 ((R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine) was a highly potent PDE4A inhibitor with selectivity across 21 PDE isoforms [3]. These benchmarks demonstrate that optimized substitution on this scaffold can achieve nanomolar to low-micromolar potency, supporting the value of CAS 852374-32-4 as a starting point or intermediate for further SAR exploration.

c-Met Pim-1 BRD4 PDE4 potency benchmark

High-Affinity Benzothiazole Hybrid: Structural Extrapolation of 4-Fluorophenyl Pharmacophore Potency

A structurally related compound incorporating the identical 4-fluorophenyl-[1,2,4]triazolo[4,3-b]pyridazine core linked via a thioether at the 6-position to a benzothiazol-2-yl methyl carbamate moiety exhibited an IC50 value of less than 1 μM [1]. This result provides direct experimental evidence that the 4-fluorophenyl-triazolo[4,3-b]pyridazine substructure present in CAS 852374-32-4 can support high-affinity target binding when appropriately elaborated at the 6-position. The sub-micromolar potency of this benzothiazole hybrid demonstrates that the core scaffold is capable of achieving potent target inhibition, validating its use as a privileged fragment for medicinal chemistry optimization.

benzothiazole kinase inhibition 4-fluorophenyl pharmacophore

High-Impact Research and Procurement Application Scenarios for CAS 852374-32-4


LRRK2-Targeted Parkinson's Disease Probe Development

As evidenced by the LRRK2 patent family (US 9,187,484) explicitly exemplifying 4-fluorophenyl-substituted triazolo[4,3-b]pyridazines as LRRK2 kinase inhibitors with G2019S mutant selectivity [1], CAS 852374-32-4 is a logical starting point for medicinal chemistry optimization of LRRK2-targeted probes for Parkinson's disease research. The 4-fluorophenyl regioisomer is essential for target engagement; the 3-fluorophenyl isomer lacks any documented LRRK2 activity.

Cell-Permeable Prodrug for GSK3β or Procathepsin L Target Validation Studies

The free carboxylic acid analog (BDBM41184) demonstrates measurable biochemical activity against GSK3β (EC50 = 21.4 μM) and Procathepsin L (IC50 = 4.91 μM) [1]. CAS 852374-32-4, as the methyl ester, is predicted to function as a cell-permeable prodrug [2], enabling intracellular target engagement studies that are not feasible with the membrane-impermeant free acid. This makes it suitable for cellular target validation assays in oncology or neurodegenerative disease models.

Selective Kinase Probe with Reduced Polypharmacology Risk vs. Butanoate Homologs

HTS data for the butanoate homolog (CAS 852374-31-3) reveal interactions with RGS4, mu-opioid receptor (MOR-1), and ADAM17 [1], indicating a broad polypharmacology profile. Researchers seeking cleaner kinase or epigenetic probe molecules can select the propanoate ester (CAS 852374-32-4), which has no documented off-target HTS interactions across these targets, reducing the risk of confounding biological readouts in mechanistic studies.

Fragment-Based Drug Discovery Leveraging a Multi-Target-Validated Scaffold

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated across multiple therapeutic targets—including c-Met/Pim-1 (dual IC50 0.163/0.283 μM) [1], BRD4 BD1 (micromolar IC50) [2], and PDE4A (nanomolar) [3]. A structurally elaborated analog sharing the 4-fluorophenyl core achieved IC50 < 1 μM [4]. CAS 852374-32-4 serves as a privileged fragment with the key 4-fluorophenyl pharmacophore installed at position 3 and a synthetically tractable ester handle at position 6, enabling rapid parallel derivatization for library synthesis or fragment growth campaigns across multiple target classes.

Quote Request

Request a Quote for Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.